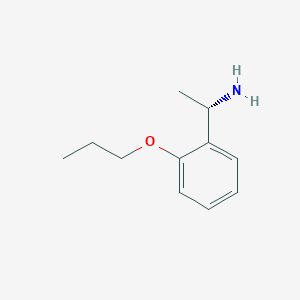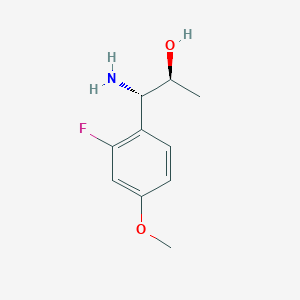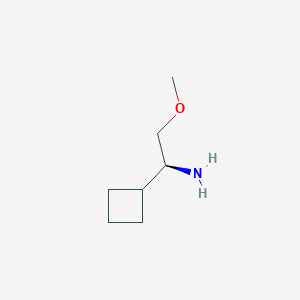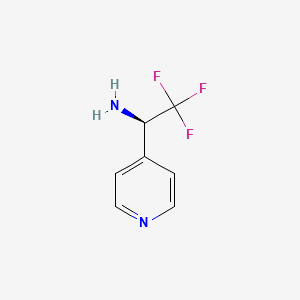![molecular formula C14H24BNO2 B13043538 8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester CAS No. 2304631-78-3](/img/structure/B13043538.png)
8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester is a complex organic compound that belongs to the class of boronic acid esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The unique structure of this compound, featuring a bicyclic azabicyclo[3.2.1]octane core, makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, often starting from achiral tropinone derivatives.
Introduction of the Boronic Acid Pinacol Ester Group: This step involves the reaction of the azabicyclo[3.2.1]octane derivative with boronic acid pinacol ester under suitable conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester has a wide range of scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Research into its potential as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction mechanism typically involves the formation of a palladium complex, which facilitates the coupling of the boronic acid ester with an aryl or vinyl halide to form a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: A tropane alkaloid with a similar bicyclic structure.
Hyoscyamine: Another tropane alkaloid with similar biological activity.
Tropic Acid Esters: Compounds with similar ester functional groups.
Uniqueness
The uniqueness of 8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester lies in its combination of a boronic acid ester group with the azabicyclo[3.2.1]octane core. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2304631-78-3 |
|---|---|
Molekularformel |
C14H24BNO2 |
Molekulargewicht |
249.16 g/mol |
IUPAC-Name |
(1R,5S)-8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C14H24BNO2/c1-13(2)14(3,4)18-15(17-13)10-8-11-6-7-12(9-10)16(11)5/h8,11-12H,6-7,9H2,1-5H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
VMFYNGPXDWTHCY-NEPJUHHUSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@H](C2)N3C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)


![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)



![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)



